![molecular formula C23H19N3O3S B2665615 N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 922662-76-8](/img/structure/B2665615.png)

N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

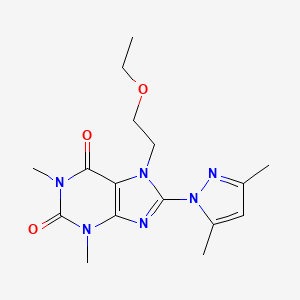

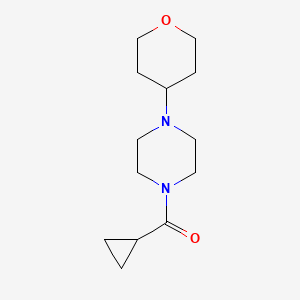

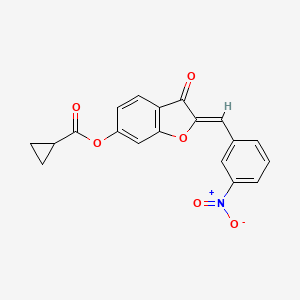

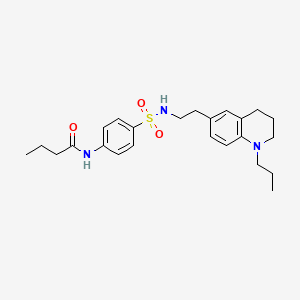

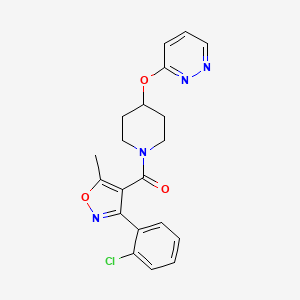

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibiotic properties . The compound also contains a biphenyl group, which is two benzene rings connected by a single bond, and a methoxypyridazinyl group, which is a pyridazine ring (a six-membered ring with two nitrogen atoms) with a methoxy group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the sulfonamide group, and the attachment of the methoxypyridazinyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would provide a rigid, planar structure, while the sulfonamide and methoxypyridazinyl groups would add additional complexity .Chemical Reactions Analysis

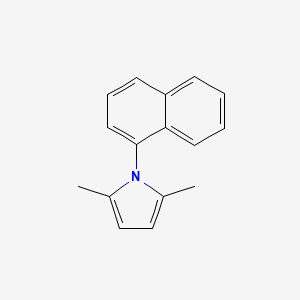

As a sulfonamide, this compound would likely participate in reactions typical of this class of compounds, such as hydrolysis and displacement reactions . The biphenyl group might undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

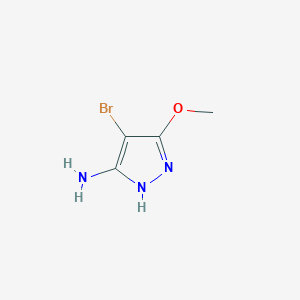

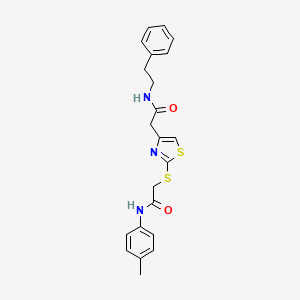

Studies on sulfonamide derivatives have primarily focused on their synthesis and potential as therapeutic agents due to their structural diversity and biological activity. For instance, the preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists have been explored, highlighting the synthesis process and the potential therapeutic applications of these compounds in targeting specific receptors within the human body (Yoon et al., 2008). Similarly, the synthesis and antimicrobial activity of new pyridazinyl sulfonamide derivatives have been investigated, demonstrating significant antibacterial activities against common pathogens (Mohamed, 2007).

Mechanistic Insights and Applications

Research has also delved into the structural elucidation and potential mechanistic pathways of sulfonamide derivatives. A study on the structure of N'-(6-methoxy-3-pyridazinyl)sulfanilamide (sulfamethoxypyridazine) provides detailed insights into the molecular geometry and conformation of the molecules, which could be pivotal in understanding their biological activity and interaction with biological targets (Basak et al., 1987).

Environmental Impact and Degradation

The environmental fate and degradation of sulfonamide antibiotics, which share structural similarities with the compound , have been a subject of study. Investigations into the photolysis of sulfamethoxypyridazine in various aqueous media shed light on the degradation pathways and potential environmental impact of sulfonamide compounds (Khaleel et al., 2013). This research is crucial for understanding how such compounds behave in water bodies and the implications for aquatic life and water quality.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-29-23-16-15-22(24-25-23)19-7-11-20(12-8-19)26-30(27,28)21-13-9-18(10-14-21)17-5-3-2-4-6-17/h2-16,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBIPPMPJCRTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)

![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)

![1-[4-[(1,3-Dimethylpyrazol-4-yl)methyl]morpholin-2-yl]ethanamine;dihydrochloride](/img/structure/B2665549.png)

![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)